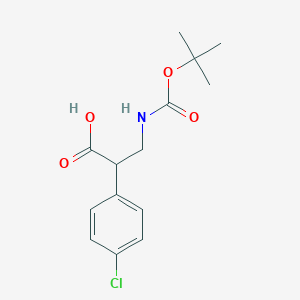

3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid

Descripción general

Descripción

“3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid” is a chemical compound with the molecular formula C14H18ClNO4 . It is used in various chemical reactions and has a molecular weight of 299.75 .

Synthesis Analysis

The synthesis of this compound involves a reaction with a known intermediate . The process involves stirring a solution of the intermediate, (S)-3-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid, and HATU in DMF for 1 hour at room temperature .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the development of an AKT degrader, INY-03-041, which consists of the ATP-competitive AKT inhibitor GDC-0068 conjugated to lenalidomide .Physical And Chemical Properties Analysis

The compound has a molecular weight of 299.75 and is solid at room temperature .Mecanismo De Acción

The mechanism of action of 3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid is not well understood, but it is believed to act as a protease inhibitor by binding to the active site of the enzyme. This results in the inhibition of peptide bond hydrolysis, leading to the accumulation of peptide substrates.

Biochemical and Physiological Effects

This compound has been shown to exhibit antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been used as a tool to study protein-protein interactions and enzyme kinetics.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid in lab experiments is its stability and compatibility with a variety of coupling reagents. It is also relatively easy to synthesize and purify. However, this compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its use as a protease inhibitor may not be suitable for all experimental systems.

Direcciones Futuras

There are several potential future directions for the use of 3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid in scientific research. One area of interest is the development of new protease inhibitors for the treatment of viral infections and cancer. This compound could also be used as a tool to study protein-protein interactions and enzyme kinetics in more detail. Additionally, the synthesis of new cyclic peptides and peptidomimetics using this compound could lead to the development of new drugs with improved pharmacological properties.

Aplicaciones Científicas De Investigación

3-Tert-butoxycarbonylamino-2-(4-chlorophenyl)-propionic acid has been widely used in scientific research as a building block for the synthesis of various peptides and proteins. It is commonly used in solid-phase peptide synthesis due to its stability and compatibility with a variety of coupling reagents. This compound has also been used in the synthesis of cyclic peptides and peptidomimetics.

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGRQUWZTOVESX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2878729.png)

![4-[methyl(phenyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2878733.png)

![(Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile](/img/structure/B2878736.png)

![4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine](/img/structure/B2878738.png)

![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2878743.png)

![[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride](/img/no-structure.png)